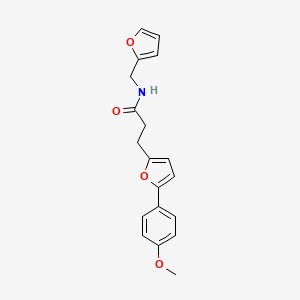

N-(furan-2-ylmethyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide

Description

N-(furan-2-ylmethyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide (hereafter referred to as the target compound) is a furan-based propanamide derivative characterized by a 4-methoxyphenyl-substituted furan core linked to a propanamide backbone. The amide nitrogen is further substituted with a furan-2-ylmethyl group.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-15-6-4-14(5-7-15)18-10-8-16(24-18)9-11-19(21)20-13-17-3-2-12-23-17/h2-8,10,12H,9,11,13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJXEZYQQYSBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate Lewis acid catalyst.

Amidation reaction: The final step involves the reaction of the furan-2-ylmethylamine with 3-(5-(4-methoxyphenyl)furan-2-yl)propanoic acid to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced amide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 357.4 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity, making it a candidate for further research in medicinal applications.

Anticancer Properties

Research indicates that N-(furan-2-ylmethyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide may possess anticancer properties. Preliminary studies suggest that the compound could inhibit tumor cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction : It has been observed that this compound can promote apoptosis (programmed cell death) in certain cancer cell lines, potentially through the activation of caspase pathways.

Antiviral Activity

The compound's structure suggests potential antiviral properties. Studies have indicated that it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle:

- Inhibition of Viral Enzymes : The furan moiety may interact with viral enzymes, disrupting their function and thereby inhibiting replication.

- Host Cell Interaction : It may also modulate host cell pathways to enhance antiviral responses.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is essential. The following table summarizes notable analogs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(furan-2-ylmethyl)-3-(5-phenyltetrahydrofuran)propanamide | Lacks methoxy group | Different ring system |

| N-(furan-2-ylmethyl)-3-(5-(4-hydroxyphenyl)furan)propanamide | Hydroxy instead of methoxy | Potentially different reactivity |

| N-{[4-(furan-2-yl)thiophen]}propanamide | Similar thiophene but different substituents | Lacks methoxy group |

This comparison illustrates how structural variations can impact biological activity and pharmacological potential.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.

Case Study 2: Antiviral Properties

In vitro assays showed that the compound effectively inhibited the replication of specific viruses, suggesting its potential application in antiviral drug development. Mechanistic studies are ongoing to elucidate the precise pathways involved.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If it is used as an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Physical Properties of Key Analogs

Key Research Findings

Thiazole vs. Furan Cores : Thiazole-based analogs (e.g., ) show enhanced anticancer activity compared to furan derivatives, likely due to improved hydrogen bonding and π-stacking interactions.

Amide Nitrogen Flexibility : Furan-2-ylmethyl substitution (target compound) may improve metabolic resistance compared to aryl-substituted analogs (e.g., ).

Biological Activity

N-(furan-2-ylmethyl)-3-(5-(4-methoxyphenyl)furan-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described using its IUPAC name: This compound . It features two furan rings and a methoxyphenyl group, which may contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with furan rings have shown cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 Values (µM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

| SK-MEL-2 | 1.55 |

These values suggest that the compound may induce apoptosis in cancer cells, possibly through mechanisms involving the activation of p53 and caspase pathways, which are critical in regulating cell death and survival .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Research indicates that similar furan derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with essential enzymes. The exact mechanism for this compound remains to be elucidated but could involve targeting specific bacterial pathways .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Inhibition : It might inhibit key enzymes involved in cancer progression or microbial survival.

- Cell Cycle Interference : By disrupting normal cell cycle progression, it could prevent cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Cytotoxicity Assays : Research has shown that derivatives exhibit cytotoxicity comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

- Flow Cytometry Analysis : This technique has been employed to assess the induction of apoptosis in treated cancer cells, confirming the compound's ability to trigger cell death mechanisms .

- Structure–Activity Relationship (SAR) : Studies on similar compounds reveal that electron-donating groups enhance biological activity, suggesting that modifications to the methoxy group could further optimize efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.